Quorum Sensing Inhibition: 2,3-DCA vs. Natural Ligand C6-HSL and Other Cinnamic Acid Derivatives in C. violaceum
In a 2024 study using the biosensor strain Chromobacterium violaceum CV026, 2,3-dimethoxycinnamic acid (2,3-DCA) at 150 μg/mL inhibited three QS-regulated virulence traits: violacein production by 73.9%, swarming motility by 65.9%, and biofilm formation by 37.8% [1]. The study further compared 2,3-DCA with two other cinnamic acid derivatives—4-methoxycinnamic acid (MCA) and 4-(dimethylamino)cinnamic acid (DCA)—via molecular docking. All three compounds bound to the same CviR receptor pocket with partially identical amino acid residues, but only 2,3-DCA was directly benchmarked against the native ligand C6-HSL for competitive binding and functional QS inhibition in the CV026 strain [1]. Unlike MCA and DCA, which were previously studied in C. violaceum ATCC 12472, 2,3-DCA is the first dimethoxycinnamic acid isomer reported to inhibit QS via CviR competitive antagonism in the well-characterized CV026 mutant [1].
| Evidence Dimension | Inhibition of QS-regulated virulence traits at 150 μg/mL |
|---|---|
| Target Compound Data | 2,3-DCA: violacein inhibition 73.9%, swarming motility inhibition 65.9%, biofilm inhibition 37.8% |
| Comparator Or Baseline | Natural ligand C6-HSL (control); 4-methoxycinnamic acid (MCA) and 4-(dimethylamino)cinnamic acid (DCA) – binding to same CviR pocket confirmed but quantitative trait inhibition not reported in identical assay |
| Quantified Difference | 2,3-DCA is the only dimethoxycinnamic acid isomer with published QS trait inhibition percentages in C. violaceum CV026 (73.9/65.9/37.8%); MCA and DCA lack these quantitative trait inhibition endpoints in the same system |
| Conditions | C. violaceum CV026 biosensor strain; 150 μg/mL test concentration; LB medium; exogenous C6-HSL supplied; MeOH vehicle control; n=3 |
Why This Matters
For scientists procuring a quorum sensing inhibitor with validated anti-virulence activity in a Gram-negative model, 2,3-DCA is the only dimethoxycinnamic acid isomer with published, multi-endpoint quantitative inhibition data, making it the evidence-based choice over 3,4-DMC or 2,4-DMC, which lack any published QS activity.
- [1] Li Y, Ding W, Yin J, Li X, Tian X, Xiao Z. 2,3-Dimethoxycinnamic Acid from a Marine Actinomycete, a Promising Quorum Sensing Inhibitor in Chromobacterium violaceum. Mar. Drugs. 2024; 22(4):177. View Source
